3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is a heterocyclic compound characterized by its unique fused pyrrole and pyridine ring system. It has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. The compound's molecular formula is , indicating the presence of bromine, nitrogen, and carbon atoms that contribute to its chemical properties and reactivity.
This compound belongs to the broader category of pyrrolopyridine derivatives, which are known for their diverse pharmacological activities. The pyrrolopyridine scaffold has been extensively studied for its potential as a building block in drug design, particularly for anticancer and antimicrobial applications .
The synthesis of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine typically involves bromination reactions. A common approach includes the reaction of 4-aminopyrrolo[3,2-C]pyridine with bromine in a solvent such as acetic acid. This process is conducted under controlled temperature conditions to ensure selective bromination at the desired position.
Another method involves the use of N-bromosuccinimide as the brominating agent in an organic solvent like dichloromethane under reflux conditions. This method is often favored for its efficiency and reproducibility in producing high yields of the desired compound.
For large-scale production, automated reactors are employed to optimize the bromination process. Continuous flow techniques are increasingly utilized to enhance yield and purity while minimizing waste. Advanced purification methods such as recrystallization and chromatography are also implemented to ensure the quality of the final product.
The molecular structure of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine features a fused ring system that is essential for its biological activity. The presence of a bromine atom at the 3-position significantly influences its reactivity and interaction with biological targets.
Key structural data includes:
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can undergo various chemical reactions, including:
In substitution reactions, common reagents include nucleophiles like sodium azide or primary amines, often used in conjunction with bases such as potassium carbonate in polar aprotic solvents like dimethylformamide. For oxidation reactions, agents like hydrogen peroxide may be employed .
The mechanism of action for 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine primarily involves its interaction with specific molecular targets such as kinases. By binding to these enzymes' active sites, it inhibits their activity, thereby blocking phosphorylation processes critical for cell signaling pathways involved in proliferation and survival .
This compound's ability to induce conformational changes in target proteins may further modulate their activity, making it a valuable candidate for therapeutic development.
The physical properties of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine include:
Chemical properties include:
Relevant physicochemical analyses indicate that this compound fits well within Lipinski's Rule of Five, suggesting favorable drug-like properties for further exploration in medicinal chemistry .
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine has several notable applications:
The pyrrolopyridine family comprises six distinct structural isomers differentiated by the orientation of the fusion bonds and the location of nitrogen atoms within the pyridine ring. Systematic nomenclature follows the Hantzsch-Widman system combined with fusion atom numbering:
Table 1: Pyrrolopyridine Isomeric Diversity and Key Characteristics
Isomer | Nitrogen Positions | Key Structural Features | Representative Bioactive Compounds |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | 1,7-aza positions | Analogous to 7-azaindole | Camptothecin derivatives (Topoisomerase inhibitors) |
Pyrrolo[2,3-c]pyridine | 1,6-aza positions | Electron-deficient pyrrole ring | Variolin B (Antitumor marine alkaloid) |
Pyrrolo[3,2-c]pyridine | 2,6-aza positions | Pyridine-like character; C4-amino group position | 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine |
Pyrrolo[3,4-c]pyridine | Non-adjacent fusion | Often exists as diketopiperazine derivatives | GPR119 agonists (Antidiabetic agents) |
The structural nuances between isomers profoundly impact their physicochemical properties and biological interactions. The pyrrolo[3,2-c]pyridine system, exemplified by 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-amine (Chemical Formula: C₇H₆BrN₃, Molecular Weight: 212.05 g/mol), displays distinctive characteristics: the bromine atom at position 3 serves as a heavy halogen capable of halogen bonding and electronic modulation, while the exocyclic amine at position 4 provides hydrogen-bonding capacity and serves as a synthetic handle for derivatization. This specific substitution pattern creates an electronic asymmetry that enhances dipole moments and influences π-stacking interactions with biological targets, making it particularly valuable for designing kinase inhibitors and antimicrobial agents [2] [6].
The strategic incorporation of both halogen and amino functional groups on the pyrrolo[3,2-c]pyridine scaffold has positioned 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-amine as a versatile molecular building block in drug discovery. Its therapeutic relevance spans multiple domains, with particularly promising applications in oncology and infectious disease research:
Oncology Applications:
Table 2: Synthetic Approaches to 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine
Synthetic Strategy | Key Advantages | Limitations | Yield Range | Critical Parameters |
---|---|---|---|---|
Direct Bromination of Pyrrolopyridine Precursors | Minimal steps; High atom economy | Limited regioselectivity control | 50-65% | Temperature control (0°C to RT); Stoichiometry (1:1) |
Palladium-Catalyzed Cross-Coupling | Flexible C3 functionalization; Good selectivity | Requires pre-functionalized precursors | 60-75% | Catalyst selection (Pd(PPh₃)₄); Ligand effects |
Tandem Cyclization-Halogenation | Single-pot operation; Scalable | Byproduct formation challenges | 45-70% | Order of reagent addition; Solvent polarity |
C-H Functionalization | Step-economical; Avoids pre-halogenation | Limited scope for complex substitution patterns | 40-60% | Directing group design; Oxidant selection |
Infectious Disease Applications:
The synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-amine typically employs regioselective bromination strategies on pyrrolopyridine precursors, with optimization focusing on temperature control (0°C to room temperature) and stoichiometry to minimize di-substitution byproducts. Purification commonly utilizes silica gel chromatography with dichloromethane/methanol gradients (99:1 to 95:5), yielding material with sufficient purity for derivatization studies. Recent advances have explored flow chemistry approaches to enhance reaction control and scalability, addressing limitations in traditional batch processing methods [2] [6].
The compound's physicochemical profile reveals moderate solubility in polar aprotic solvents (DMSO, DMF) and limited aqueous solubility (<1 mg/mL at 25°C), attributable to its hydrophobic aromatic system and bromine atom. Stability studies indicate sensitivity to prolonged light exposure and oxidative conditions, necessitating storage under inert atmospheres. These properties present both challenges and opportunities for medicinal chemistry optimization programs focused on improving drug-like characteristics while maintaining the core scaffold's target engagement capabilities [2].
Table 3: Therapeutic Applications and Research Directions
Therapeutic Area | Molecular Targets | Biological Effects | Research Advancements |
---|---|---|---|
Oncology | FGFR family kinases | Inhibition of cancer cell proliferation; Apoptosis induction | Structural optimization for isoform selectivity (FGFR1-3) |
TRK kinases | Disruption of survival signaling in neural tumors | Hybrid molecule design for NTRK fusion cancers | |
Infectious Diseases | Bacterial topoisomerase IV/DNA gyrase | Disruption of DNA replication in Gram-positive pathogens | Addressing efflux-mediated resistance mechanisms |
HIV-1 integrase | Inhibition of viral genome integration | Scaffold hopping from [3,4-c] analogs | |
Metabolic Disorders | GPR119 receptor | Potential incretin secretion modulation | Proof-of-concept studies pending |
Future research directions focus on structural diversification and target engagement optimization. Computational modeling predicts that modifications at the N1 position (alkylation, acylation) could enhance blood-brain barrier penetration for CNS targets, while modifications of the C4-amino group (amide formation, urea linkages) may improve solubility and pharmacokinetic profiles. The bromine atom offers opportunities for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce diverse pharmacophores, enabling rapid exploration of chemical space around this privileged core structure [2] [6].
Compounds Mentioned in Text:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: